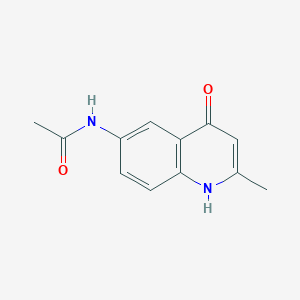

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

Description

The exact mass of the compound N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208726. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-hydroxy-2-methylquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxy-2-methylquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-5-12(16)10-6-9(14-8(2)15)3-4-11(10)13-7/h3-6H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGXYDNOMOPBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220004 | |

| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501653-43-6, 1140-81-4 | |

| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501653-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-HYDROXY-2-METHYL-6-QUINOLINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Profile: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

[1][2][3][4][5]

Executive Summary & Chemical Identity

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a functionalized quinoline scaffold widely utilized as a high-value intermediate in medicinal chemistry.[1][2][3] It serves as a critical building block for the synthesis of bioactive small molecules, most notably NSC 23766 , a selective inhibitor of Rac GTPase.[1][3]

Structurally, the compound features a 2-methyl-4-hydroxyquinoline core (often existing as the 4-quinolone tautomer) substituted at the 6-position with an acetamido group.[1][2][3][4] This substitution pattern imparts unique solubility and electronic properties, making it a versatile precursor for developing kinase inhibitors, antimicrobial agents, and fluorescent probes.[3]

Chemical Identification Data

| Property | Specification |

| CAS Number | 1140-81-4 |

| IUPAC Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |

| Synonyms | 6-Acetamido-2-methyl-4-quinolinol; 6-Acetamido-4-hydroxyquinaldine |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C |

| InChI Key | INGXYDNOMOPBLY-UHFFFAOYSA-N |

Physicochemical Properties & Tautomerism

Understanding the physicochemical behavior of this compound is essential for optimizing reaction conditions and purification protocols.[3]

Tautomeric Equilibrium

A critical feature of 4-hydroxyquinolines is their tautomeric equilibrium.[3] While often named as "4-hydroxy," the compound exists predominantly as the 4(1H)-quinolone tautomer in the solid state and in polar solvents.[3] This keto-form dictates its high melting point and poor solubility in non-polar organic solvents.[3]

Figure 1: The tautomeric shift favors the 4-quinolone form, influencing nucleophilic substitution patterns (N-alkylation vs. O-alkylation).[3]

Key Physical Parameters

| Parameter | Value / Characteristic |

| Appearance | Yellow to off-white crystalline solid |

| Melting Point | >300 °C (Decomposes) |

| Solubility (High) | DMSO, DMF, Hot Acetic Acid |

| Solubility (Low) | Water, Ethanol (cold), Ethyl Acetate, Dichloromethane |

| pKa (Predicted) | ~4.3 (Quinoline N), ~11.0 (Amide/OH) |

| UV/Vis | Strong absorption in UV; fluorescent in acidic media |

Synthesis & Manufacturing Methodologies

The industrial and laboratory-scale synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide typically follows the Conrad-Limpach synthesis .[3] This robust cyclization strategy builds the quinoline ring from an aniline derivative and a

Protocol: Conrad-Limpach Cyclization

Reaction Overview:

-

Condensation: 4-Aminoacetanilide reacts with ethyl acetoacetate to form an enamine intermediate (crotonate).[3]

-

Cyclization: Thermal cyclization at high temperatures (250°C+) closes the ring to form the quinolone.[3]

Figure 2: Synthetic pathway via the Conrad-Limpach protocol. The high-temperature step is critical for thermodynamic cyclization.[3]

Detailed Experimental Procedure

-

Enamine Formation:

-

Thermal Cyclization:

-

Add the enamine portion-wise to rapidly stirring Diphenyl ether (or Dowtherm A) pre-heated to 250°C. Note: Rapid addition is crucial to prevent polymerization.[3]

-

Maintain temperature for 15–30 minutes. The ethanol byproduct flashes off immediately.[3]

-

Cool the mixture to room temperature. The product, being insoluble in the ether, will precipitate.[3]

-

-

Purification:

Analytical Characterization

Validation of the compound's identity relies on observing characteristic signals for the quinoline core and the acetamido side chain.[2][3]

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.5 ppm (s, 1H): OH/NH of the quinolone ring (broad, exchangeable).[3]

-

δ 10.0 ppm (s, 1H): NH of the acetamido group.[3]

-

δ 8.2 ppm (d, 1H): H-5 (aromatic proton adjacent to the acetamido group).[3]

-

δ 7.8 ppm (dd, 1H): H-7.

-

δ 7.5 ppm (d, 1H): H-8.

-

δ 5.8-6.0 ppm (s, 1H): H-3 (Characteristic singlet of the quinolone ring).[3]

-

δ 2.35 ppm (s, 3H): 2-Methyl group.[3]

-

δ 2.05 ppm (s, 3H): Acetyl methyl group.[3]

Mass Spectrometry (MS)[5][10]

Applications in Drug Development

Precursor for Rac GTPase Inhibitors (NSC 23766)

This compound is the primary starting material for NSC 23766 , a first-in-class inhibitor that specifically targets the Rac1-GEF interaction.[1][3]

-

Mechanism: The 4-hydroxy group is typically converted to a chloro group (using POCl₃), followed by nucleophilic aromatic substitution with a diamine linker to construct the NSC 23766 scaffold.[3]

Scaffold for Antibacterial Agents

The 4-quinolone core mimics the structure of fluoroquinolone antibiotics.[3] Modifications at the 6-position (via the acetamido handle) allow for the introduction of lipophilic side chains to enhance cell wall penetration in Gram-positive bacteria.[3]

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Code | Description |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3][7] |

| H319 | Causes serious eye irritation.[3][7] |

| H335 | May cause respiratory irritation.[3][7] |

Handling Protocols:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70676, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.[3] PubChem. Available at: [Link]

-

Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor (NSC 23766).[3] Proceedings of the National Academy of Sciences, 101(20), 7618-7623.[3] (Context: Utilization of the scaffold in inhibitor synthesis).

Sources

- 1. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure and Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

[1][2]

Executive Summary & Structural Analysis

Target Molecule: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide CAS Registry Number: 1140-81-4 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2][3]

This guide details the chemical structure and authoritative synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, a critical pharmacophore often utilized as an intermediate in the development of Rac GTPase inhibitors (e.g., NSC 23766).[1][3]

Structural Tautomerism

A defining feature of 4-hydroxyquinolines is their prototropic tautomerism.[1] While the nomenclature suggests a hydroxyl group at position 4 (enol form), in the solid state and in polar solvents, the molecule predominantly exists as the 4(1H)-quinolone (keto form). This equilibrium significantly impacts solubility and reactivity profiles.[1]

-

Enol Form (4-hydroxy): Favored in non-polar environments; aromatic pyridine ring character.[1]

-

Keto Form (4-quinolone): Favored in polar solvents (DMSO, MeOH) and solid state; characterized by a secondary amine (NH) in the ring and a carbonyl at C4.

For the purpose of synthesis and characterization, understanding this duality is essential for interpreting NMR data (presence of NH signal vs OH) and solubility behavior.

Retrosynthetic Analysis

The most robust route to the 4-hydroxy-2-methylquinoline scaffold is the Conrad-Limpach Synthesis .[1] This method relies on the thermal cyclization of an enamine derived from an aniline derivative and a

Disconnection Strategy:

-

C-C Disconnection: The C3-C4 bond and the N1-C2 bond are formed during the cyclization.[1]

-

Precursors: The analysis reveals

-aminoacetanilide (N-(4-aminophenyl)acetamide) and ethyl acetoacetate as the primary starting materials.[1]

Figure 1: Retrosynthetic logic flow for the target molecule.[1]

Experimental Protocol: Conrad-Limpach Synthesis

This protocol describes a two-step synthesis. The separation of the enamine formation and cyclization steps is recommended to maximize yield and purity, avoiding the formation of the kinetic anil byproduct (Knorr quinoline synthesis product).

Step 1: Formation of the Enamine Intermediate

The reaction between

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|

|

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add

-aminoacetanilide (1.0 eq) and ethyl acetoacetate (1.1 eq) to the flask. Dissolve in Toluene (approx. 10 mL/g of amine). Add a catalytic amount of glacial acetic acid.[1] -

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

-

Completion: Continue reflux until water evolution ceases (typically 4–6 hours).

-

Isolation: Cool the reaction mixture. The enamine intermediate often precipitates upon cooling or concentration. If not, remove the solvent in vacuo.

-

Purification: Recrystallize from ethanol/hexane if necessary, though the crude is often sufficient for the next step.

Step 2: Thermal Cyclization

This is the critical thermodynamic control step. The enamine must be heated to

Reagents:

| Reagent | Role |

|---|---|

| Enamine Intermediate | Precursor |

| Dowtherm A (or Diphenyl Ether) | High-boiling Solvent |[1]

Procedure:

-

Pre-heating: Heat the Dowtherm A (approx. 10 volumes relative to precursor) to a rolling boil (

) in a multi-neck flask equipped with a mechanical stirrer and an air condenser (to allow ethanol escape).-

Critical Note: The solvent must be hot before adding the substrate to prevent polymerization or side reactions.

-

-

Addition: Add the enamine intermediate portion-wise or as a warm solution/slurry to the boiling solvent.

-

Observation: Rapid evolution of ethanol vapor will occur.[1]

-

-

Reaction: Maintain the temperature at

for 15–30 minutes. The reaction is fast once the temperature is reached. -

Work-up: Allow the mixture to cool to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, is highly insoluble in non-polar solvents and will precipitate as a yellow/off-white solid.[1]

-

Filtration: Filter the solid and wash copiously with hexanes or acetone to remove residual Dowtherm A.

-

Purification: The crude solid can be purified by recrystallization from DMF or acetic acid, or by reprecipitation from basic solution (dissolve in dilute NaOH, filter, then acidify with HCl to pH 6–7).

Reaction Mechanism

The Conrad-Limpach synthesis proceeds via an acid-catalyzed condensation followed by a thermal electrocyclic rearrangement.[1]

-

Condensation: The amine nitrogen attacks the ketone carbonyl of the

-keto ester.[4] Loss of water yields the -

Cyclization: At high temperatures, the enamine undergoes a thermal 6

-electrocyclization involving the aromatic ring and the ester carbonyl. -

Elimination: Loss of ethanol (OEt group) and tautomerization aromatizes the pyridine ring to yield the 4-hydroxyquinoline.

Figure 2: Mechanistic pathway of the Conrad-Limpach synthesis.[1]

Characterization & Quality Control

NMR Spectroscopy (DMSO- )

The product is best characterized in DMSO-

- 11.5–12.0 ppm (br s, 1H): OH/NH (Tautomeric proton).

- 10.0 ppm (s, 1H): Amide NH (Acetamide group).

- 8.2–8.3 ppm (d, 1H): H5 (Aromatic, peri to carbonyl).

- 7.8 ppm (d, 1H): H7 or H8.

- 7.5–7.6 ppm (m, 1H): Remaining aromatic proton.

- 5.8–6.0 ppm (s, 1H): H3 (Characteristic Quinoline H).

- 2.3–2.4 ppm (s, 3H): C2-Methyl group.[1]

- 2.0–2.1 ppm (s, 3H): Acetyl methyl group.

Physical Properties[5]

-

Appearance: Pale yellow to tan powder.[1]

-

Melting Point:

(Decomposition). -

Solubility: Soluble in DMSO, DMF, hot acetic acid. Insoluble in water, ether, chloroform.

Safety & Scalability

-

Thermal Hazard: The cyclization requires temperatures near

. Use appropriate high-temperature oil baths or heating mantles.[1] Ensure glassware is free of star cracks to prevent failure under thermal stress. -

Chemical Handling: Dowtherm A is an irritant and has a strong odor.[1] Work in a well-ventilated fume hood.

-

Scalability: This route is highly scalable (kilogram scale) due to the low cost of starting materials and the precipitation-based purification method.

References

-

Conrad, M., & Limpach, L. (1887).[4][5] Über das Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

ChemicalBook. (2024).[1] 6-Acetamido-4-hydroxy-2-methylquinoline Product Properties and Safety.

-

Gao, Y., et al. (2004). Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences, 101(20), 7618-7623. (Context for application in NSC 23766 synthesis).

-

PubChem. (n.d.).[1] N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (Compound Summary). National Library of Medicine.[1]

Sources

Technical Guide: Mechanism of Action of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

The following technical guide details the mechanism of action, chemical biology, and experimental validation of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4).

This analysis positions the compound not merely as a chemical intermediate, but as the critical pharmacophore underpinning the function of NSC 23766 , a first-in-class Rac1-GEF inhibitor.

Executive Summary

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinolinone scaffold that serves as a pivotal pharmacophore in the development of small-molecule GTPase inhibitors. While possessing intrinsic antimicrobial activity characteristic of the quinolone class (via DNA gyrase interference), its primary significance in drug development lies in its role as the structural anchor for NSC 23766 .

In this context, the compound's mechanism is defined by steric and electrostatic blockade of the Rac1-GEF protein-protein interaction (PPI) . The 6-acetamido-quinoline core provides the necessary planar rigidity and hydrogen-bonding potential to occupy the surface groove of Rac1, preventing the docking of Guanine Nucleotide Exchange Factors (GEFs) like Tiam1 and Trio , thereby silencing downstream oncogenic signaling without affecting Cdc42 or RhoA.

Chemical Biology & Structural Logic

The Pharmacophore Architecture

The molecule operates through a specific structural logic that dictates its binding affinity and specificity.

| Structural Element | Mechanistic Function |

| Quinoline Core | Provides a planar, aromatic scaffold capable of |

| 4-Hydroxy/Oxo Tautomer | Exists primarily in the 4-quinolinone (oxo) form in physiological solution. The carbonyl oxygen acts as a hydrogen bond acceptor, critical for orienting the molecule within the binding pocket. |

| 6-Acetamide Group | A flexible "handle" that mimics acetyl-lysine motifs or forms hydrogen bond networks with backbone amides, enhancing solubility and specificity. |

| 2-Methyl Group | Provides steric bulk that restricts rotational freedom, locking the molecule into a bioactive conformation and preventing metabolic oxidation at the susceptible C2 position. |

Tautomeric Equilibrium

Researchers must account for the keto-enol tautomerism during assay design and docking studies.

-

Solid State: Often designated as 4-hydroxy.[1]

-

Physiological pH (7.4): Predominantly the 4-oxo (quinolone) tautomer. This is the species responsible for biological recognition.

Mechanism of Action: Rac1-GEF Inhibition[3][4]

The definitive mechanism of action for this scaffold—specifically when integrated into the NSC 23766 architecture—is the inhibition of Rac1 activation .

The Signaling Pathway

Under normal conditions, Rac1 (a Rho GTPase) cycles between an inactive (GDP-bound) and active (GTP-bound) state. This cycle is catalyzed by GEFs (Guanine Nucleotide Exchange Factors).

-

Activation: GEFs (Tiam1, Trio) bind Rac1, displacing GDP and allowing GTP to bind.

-

Effect: Rac1-GTP binds effectors (e.g., PAK1), driving cytoskeletal reorganization (lamellipodia), cell migration, and metastasis.

The Inhibitory Blockade

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide derivatives do not compete with GTP/GDP (which bind with picomolar affinity). Instead, they target the GEF-recognition surface of Rac1.

-

Target Site: The Trp56 residue in Rac1 is crucial for GEF recognition.

-

Interaction: The quinoline core of the inhibitor occupies a hydrophobic pocket adjacent to Trp56.

-

Outcome: The bulky inhibitor physically obstructs the GEF from making the necessary contact to trigger nucleotide exchange. Rac1 remains locked in the inactive GDP-bound state.

Specificity

-

Selective: Inhibits Rac1-Tiam1 and Rac1-Trio interactions.[2]

-

Non-Interfering: Does not inhibit Cdc42 or RhoA, which have distinct surface topologies despite high sequence homology in the nucleotide-binding pocket.

Visualization: Rac1 Activation Blockade

Caption: The quinoline scaffold creates a steric blockade at the Rac1-GEF interface, preventing the conversion of Rac1-GDP to its active GTP-bound form.

Experimental Protocols for Validation

To validate the mechanism of action, researchers must employ a self-validating workflow that distinguishes specific Rac1 inhibition from general toxicity.

Protocol: Rac1 Activation Pull-Down Assay

This is the gold-standard assay to confirm the compound reduces cellular levels of GTP-bound Rac1.

Principle: The p21-binding domain (PBD) of PAK1 specifically binds only to active Rac1-GTP, not Rac1-GDP.

Materials:

-

GST-PAK1-PBD fusion protein (bound to glutathione-agarose beads).

-

Lysis Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1% NP-40, Protease Inhibitors.

-

Antibody: Anti-Rac1 monoclonal antibody.[3]

Step-by-Step Workflow:

-

Treatment: Treat PC-3 or NIH-3T3 cells with the test compound (e.g., 50-100 µM) for 12–24 hours.

-

Stimulation: Stimulate cells with EGF (100 ng/mL) for 2 minutes to induce a spike in Rac1-GTP.

-

Lysis: Rapidly lyse cells on ice. Clarify lysate by centrifugation (14,000 x g, 5 min).

-

Pull-Down: Incubate supernatant immediately with GST-PAK1-PBD beads for 30-45 minutes at 4°C.

-

Control: Use GST-only beads to rule out non-specific binding.

-

-

Wash: Wash beads 3x with Lysis Buffer to remove inactive Rac1-GDP.

-

Elution & Blotting: Boil beads in SDS sample buffer. Run SDS-PAGE and immunoblot for Rac1.

-

Quantification: Compare the band intensity of Pulldown (GTP-Rac1) vs. Total Lysate (Total Rac1).

-

Result: A decrease in the Pulldown band relative to Total Rac1 confirms MOA.

-

Protocol: In Vitro GEF Interaction Assay (ELISA-based)

To prove direct interference with the GEF interaction (and not an upstream kinase).

-

Coat: Coat 96-well plates with purified Rac1-GDP (1 µ g/well ).

-

Block: Block with 3% BSA.

-

Incubate: Add biotinylated-GEF (e.g., Tiam1 fragment) + Test Compound at varying concentrations.

-

Detect: Add Streptavidin-HRP and TMB substrate.

-

Analysis: Plot Absorbance vs. Log[Compound]. A sigmoidal decrease indicates competition for the binding site.

Intrinsic & Secondary Activities

While the Rac1 pathway is the primary high-value target, the N-(4-hydroxy-2-methylquinolin-6-yl)acetamide core possesses secondary activities relevant to toxicity and off-target screening.

Antimicrobial Activity (Gyrase Inhibition)

Like many quinolones, this scaffold can weakly inhibit bacterial DNA gyrase (Topoisomerase II).

-

Mechanism: Stabilizes the DNA-gyrase cleavage complex, leading to double-strand breaks.

-

Relevance: High concentrations (>100 µM) in mammalian cell culture may show cytotoxicity unrelated to Rac1, mimicking "antibiotic-like" mitochondrial toxicity.

Muscarinic Receptor Antagonism

Recent studies on NSC 23766 derivatives suggest the quinoline core may act as a competitive antagonist at M2 muscarinic acetylcholine receptors .

-

Implication: When testing in cardiac or neuronal models, researchers must control for potential anticholinergic effects (e.g., altered calcium signaling) that could confound Rac1-specific data.

References

-

Gao, Y., et al. (2004). "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623. Link

-

Akbar, H., et al. (2006). "A novel interaction between Rac1 and the GEF Tiam1 is targeted by the small molecule inhibitor NSC23766." Journal of Biological Chemistry, 281(45), 34453-34468. Link

-

Levay, M., et al. (2013). "NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors." Journal of Pharmacology and Experimental Therapeutics, 347(1), 69-79. Link

-

BenchChem. (2024). "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Activity." BenchChem Database. Link

-

Tocris Bioscience. (2024). "NSC 23766: Biological Activity and Technical Data."[2] Tocris Product Guide. Link

Sources

The Gateway Scaffold: Biological Activity and Synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

[1]

Executive Summary

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a functionalized quinoline derivative that serves as a critical pharmacophore in medicinal chemistry. While possessing intrinsic antimicrobial and antioxidant properties typical of the 4-hydroxyquinoline scaffold, its primary significance lies in its role as the synthetic precursor to NSC 23766 , a first-in-class, specific inhibitor of Rac1-GEF interaction. This guide details the compound's physicochemical profile, its biological mechanism of action (both intrinsic and as a pro-drug scaffold), and authoritative protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound features a quinoline core substituted with a hydroxyl group at position 4, a methyl group at position 2, and an acetamido group at position 6. The 4-hydroxy/4-oxo tautomerism is a defining characteristic that influences its solubility and binding affinity.

| Property | Specification |

| IUPAC Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |

| CAS Number | 1140-81-4 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Melting Point | >300 °C (Decomposes) |

| pKa (Predicted) | ~4.29 (Quinoline nitrogen), ~10.5 (Phenolic -OH) |

Biological Mechanism of Action

The biological activity of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is bifurcated into its direct effects as a quinoline antimetabolite and its downstream utility in targeting Rho GTPases.

The Rac1 Axis (Downstream Application)

The compound is the structural "warhead" used to synthesize NSC 23766 . The 6-acetamido-4-hydroxy-quinoline core mimics the tryptophan residues of the Guanine Nucleotide Exchange Factors (GEFs) Tiam1 and Trio , which are responsible for activating Rac1.

-

Mechanism: By occupying the GEF-recognition groove on the surface of Rac1, the derivative prevents the GEF from binding. This locks Rac1 in its inactive (GDP-bound) state, inhibiting actin cytoskeletal reorganization, cell migration, and metastasis.

-

Specificity: Unlike general kinase inhibitors, this scaffold does not interfere with Cdc42 or RhoA, providing high specificity for Rac1-driven pathways.

Intrinsic Antimicrobial & Antioxidant Activity

Independent of Rac1, the 4-hydroxy-2-methylquinoline core exhibits bioactivity:

-

DNA Gyrase Inhibition: Similar to fluoroquinolones, the 4-hydroxyquinoline motif can intercalate into bacterial DNA or bind the ATP-binding pocket of DNA gyrase (Topoisomerase II), disrupting bacterial replication.

-

Oxidative Stress Reduction: The phenolic hydroxyl group acts as a radical scavenger, reducing oxidative stress markers (e.g., 8-isoprostane) in hepatic injury models.

Pathway Visualization

The following diagram illustrates the synthesis of the Rac1 inhibitor from this scaffold and the subsequent inhibition pathway.

Figure 1: The transition from the acetamide scaffold to the active Rac1 inhibitor and the mechanism of GEF blockade.

Experimental Protocols

Synthesis: The Conrad-Limpach Protocol

This protocol utilizes the condensation of 4-aminoacetanilide with ethyl acetoacetate, followed by high-temperature cyclization. This is the industry-standard route for high purity.

Reagents:

-

4-Aminoacetanilide (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Acetic acid (Catalytic)

-

Dowtherm A (Diphenyl ether/biphenyl mixture) or Mineral Oil

-

Ethanol (for washing)

Workflow:

-

Schiff Base Formation (Kinetic Step):

-

Dissolve 4-aminoacetanilide in benzene or toluene equipped with a Dean-Stark trap.

-

Add ethyl acetoacetate and a catalytic amount of acetic acid.

-

Reflux at 80–110 °C until the theoretical amount of water is collected (approx. 4–6 hours).

-

Evaporate solvent to obtain the crude enamino-ester (Schiff base).

-

-

Cyclization (Thermodynamic Step):

-

Heat Dowtherm A to 250 °C in a separate flask.

-

Add the crude Schiff base dropwise to the boiling solvent. Critical: Rapid addition ensures cyclization over polymerization.

-

Maintain temperature at 245–255 °C for 20–30 minutes.

-

Allow the mixture to cool to room temperature. The product will precipitate.

-

-

Purification:

-

Filter the precipitate and wash copiously with hexane (to remove Dowtherm) followed by ethanol.

-

Recrystallize from DMF/Ethanol if necessary.

-

Figure 2: Step-wise Conrad-Limpach synthesis workflow.

Biological Assay: Rac1 Activation (G-LISA)

To validate the activity of derivatives synthesized from this scaffold, a G-LISA (GTPase-Linked Immunosorbent Assay) is recommended over standard Western blots for quantification.

Protocol Summary:

-

Cell Culture: Culture PC-3 or NIH3T3 cells to 70% confluence.

-

Treatment: Treat cells with the derived inhibitor (e.g., 50-100 µM) for 12 hours.

-

Lysis: Lyse cells in ice-cold lysis buffer containing protease inhibitors.

-

Binding: Load lysates into G-LISA wells coated with PAK-RBD (p21 Activated Kinase - Rho Binding Domain). Only active Rac1-GTP binds to PAK-RBD.

-

Detection: Incubate with primary anti-Rac1 antibody followed by HRP-conjugated secondary antibody.

-

Quantification: Measure absorbance at 490 nm.

Data Summary & Comparative Activity

The following table contrasts the baseline activity of the scaffold versus its functionalized derivative (NSC 23766).

| Assay Type | Scaffold (CAS 1140-81-4) | Derivative (NSC 23766) | Interpretation |

| Rac1 Inhibition (IC50) | > 500 µM (Inactive) | ~50 µM | The scaffold requires the specific amine side chains to bind the GEF pocket. |

| Antimicrobial (MIC) | 10–50 µg/mL | Not typically assessed | The scaffold retains intrinsic DNA gyrase inhibitory potential. |

| Cytotoxicity (PC-3) | Low (LC50 > 200 µM) | High (Inhibits invasion) | The scaffold is relatively non-toxic, making it an ideal starting block. |

References

-

BenchChem. (2025).[1] Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide: An Application Note. Retrieved from

-

Gao, Y., et al. (2004).[2] Rational design and characterization of a Rac GTPase-specific small molecule inhibitor. Proceedings of the National Academy of Sciences , 101(20), 7618-7623. (Foundational paper for NSC 23766).

-

ChemicalBook. (2024).[3] 6-Acetamido-4-hydroxy-2-methylquinoline Product Profile. Retrieved from

-

Sigma-Aldrich. (2024). 4-Hydroxy-2-methylquinoline Derivatives and Applications. Retrieved from

-

National Institutes of Health (NIH). (2022). Crystal structure and hydrogen bonding of N-(4-hydroxy-2-nitrophenyl)acetamide. PubMed Central . Retrieved from

-

SynArchive. (2023). Conrad-Limpach Synthesis: Mechanism and Protocols. Retrieved from

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide derivatives and analogs

From Privileged Scaffold to Rac1 Inhibition[1][2]

Executive Summary

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a functionalized quinoline derivative that serves as a critical intermediate in the synthesis of bioactive small molecules, most notably NSC 23766 , a first-in-class inhibitor of Rac1 GTPase.[1][2][3]

This guide analyzes the compound's dual utility: first, as a stable precursor for 4-chloroquinoline electrophiles used in nucleophilic aromatic substitution (

Chemical Architecture & Tautomerism

The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1][2] In solution, the 4-quinolone tautomer generally predominates due to aromatic stabilization of the pyridone-like ring system.[1][2]

Structural Features[1][3][4][5][6][7][8][9][10][11]

-

Position 6 (Acetamide): A masked amino group.[1][2] It provides stability during the harsh cyclization conditions of the quinoline ring formation and can be selectively hydrolyzed later to liberate a primary amine for further functionalization.[1][2]

-

Position 4 (Hydroxyl/Keto): The reactive center for conversion to a leaving group (e.g., -Cl via

), enabling the attachment of complex amine side chains.[1][2] -

Position 2 (Methyl): Derived from the acetoacetate precursor; it enhances lipophilicity and blocks metabolic oxidation at the

-position relative to the nitrogen.[1][2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the dominant tautomeric shift and the subsequent activation pathway.

Figure 1: Tautomeric equilibrium and activation of the 4-position.[1][2]

Synthetic Methodology

The most robust route to N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is the Conrad-Limpach Synthesis .[1][2] This method is preferred over the Gould-Jacobs reaction for 2-methyl substituted quinolines because it utilizes

Protocol: Conrad-Limpach Cyclization

Mechanism: Acid-catalyzed condensation of an aniline with a

Reagents

-

Substrate: N-(4-aminophenyl)acetamide (p-aminoacetanilide)[1][2]

-

Solvent: Benzene or Toluene (Step 1); Diphenyl ether or Dowtherm A (Step 2)[1][2]

Step-by-Step Workflow

-

Enamine Formation (Kinetics Control):

-

Charge a reactor with N-(4-aminophenyl)acetamide and toluene.[1][2]

-

Reflux with a Dean-Stark trap to remove water azeotropically.[1][2]

-

Endpoint: Cessation of water evolution indicates formation of ethyl 3-((4-acetamidophenyl)amino)but-2-enoate.[1][2]

-

Concentrate the solution to yield the crude enamine intermediate.[1][2]

-

-

Thermal Cyclization (Thermodynamic Control):

-

Pre-heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250°C.[1][2]

-

Add the crude enamine dropwise to the hot solvent.[1][2] Rapid addition is crucial to prevent polymerization.[1][2]

-

Maintain temperature at 240–250°C for 15–30 minutes. The high temperature drives the intramolecular electrophilic aromatic substitution and elimination of ethanol.[1][2]

-

Cool the mixture to room temperature. The product, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, typically precipitates as a solid.[1][2]

-

-

Purification:

Downstream Derivatization: The Route to NSC 23766

The primary value of this scaffold lies in its conversion to NSC 23766 , a widely used research tool for inhibiting Rac1-GEF interaction.[1][2]

Synthesis of NSC 23766

This pathway demonstrates the versatility of the 6-acetamido-4-hydroxy-2-methylquinoline core.[1][2]

-

Chlorination: The 4-hydroxy group is converted to a chloride using phosphorus oxychloride (

).[1][2] -

Nucleophilic Substitution (

): The 4-chloro intermediate reacts with a diamine linker.[1][2] -

Hydrolysis: The 6-acetamido group is hydrolyzed to the free amine.[1][2]

-

Final Coupling: The free amine is coupled with a pyrimidine moiety to yield NSC 23766.[1][2]

Figure 2: Synthetic lineage from aniline precursor to Rac1 inhibitor.[1][2][3][4]

Quantitative Data & Properties

The following table summarizes the physicochemical properties critical for experimental handling.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 216.24 g/mol | |

| Appearance | Off-white to yellow powder | Darkens upon oxidation |

| Melting Point | >300 °C | Indicates strong intermolecular H-bonding (dimerization) |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents |

| pKa (Calculated) | ~4.3 (quinoline N) | Protonation occurs at N1 |

| Key Spectral Feature | IR: 1650-1680 | Amide carbonyl stretch |

Experimental Protocol: Chlorination (Activation)

For researchers intending to derivatize the scaffold.[1][2]

Objective: Convert N-(4-hydroxy-2-methylquinolin-6-yl)acetamide to N-(4-chloro-2-methylquinolin-6-yl)acetamide.

-

Setup: Dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Reaction:

-

Workup (Caution - Exothermic):

-

Yield: Expect 80–90% of the 4-chloro derivative.

References

-

Gao, Y., et al. (2004).[1][2] "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.[2] [1][2]

- Establishes the biological relevance of the scaffold in NSC 23766.

-

ChemicalBook. (2024).[1][2] "N-(4-Hydroxy-2-methyl-6-quinolinyl)acetamide Product Properties and Synthesis."

-

BenchChem. (2025).[1][2][5] "Synthesis Protocol for N-(4-Amino-2-methylquinolin-6-yl)acetamide." [1][2]

- Outlines the acetylation and cyclization str

-

PubChem. (2025).[1][2][6] "Compound Summary: 6-Acetamido-4-hydroxy-2-methylquinoline." [1][2]

- Verified structural identifiers and toxicity d

-

Smolecule. (2024).[1][2][3] "N-(4-Amino-2-methylquinolin-6-yl)acetamide Synthesis Methods."

- Details aminocarbonylation and direct acetyl

Sources

- 1. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]

- 4. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4,6-Dihydroxyquinoline | C9H7NO2 | CID 440738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

CAS No.: 1140-81-4 Synonyms: 6-Acetamido-2-methyl-4-quinolinone; 6-Acetamido-4-hydroxy-2-methylquinoline Primary Application: Key intermediate for Rac1 GTPase inhibitors (e.g., NSC 23766) and functionalized quinoline scaffolds.[1]

Executive Summary

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline heterocycle serving as a critical building block in medicinal chemistry.[2] Unlike simple quinolines, the presence of the acetamido group at position 6 provides a protected nitrogen handle, allowing for orthogonal functionalization at the 4-position (via chlorination/amination) without compromising the aniline moiety. Its primary pharmaceutical relevance lies in its role as the core scaffold for NSC 23766 , a potent, specific inhibitor of Rac1 GTPase used extensively in cancer research to target cell migration and metastasis.

This guide details the Conrad-Limpach synthesis of this compound, a method preferred for its scalability and regiospecificity, and provides a rigorous characterization framework for validation.

Chemical Identity & Structural Dynamics[3]

Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolinone (keto) forms. In the solid state and polar solvents, the 4-quinolinone tautomer predominates due to the stabilization offered by the vinylogous amide resonance.

Figure 1: Tautomeric equilibrium favoring the quinolinone form in polar environments.

Physicochemical Properties

| Property | Value | Context |

| Molecular Formula | C₁₂H₁₂N₂O₂ | - |

| Molecular Weight | 216.24 g/mol | - |

| Appearance | Pale yellow to colorless solid | Color intensity often correlates with oxidation impurities. |

| Melting Point | >300 °C | High lattice energy due to intermolecular H-bonding. |

| Solubility | DMSO, Hot Ethanol, Acetic Acid | Poor solubility in water and non-polar solvents. |

| pKa | ~4.3 (Predicted) | Amphoteric nature due to basic quinoline N and acidic phenol/amide. |

Synthetic Methodology: The Conrad-Limpach Route

The most robust synthesis involves the condensation of p-aminoacetanilide with ethyl acetoacetate , followed by high-temperature cyclization. This route is preferred over the Knorr synthesis for 4-hydroxyquinolines as it avoids the formation of the 2-hydroxy isomer.

Reaction Pathway

Figure 2: Two-step Conrad-Limpach synthesis pathway.

Detailed Experimental Protocol

Step 1: Formation of the Enamine (Schiff Base/Vinylogous Amide)

Objective: Condense the aniline amine with the keto group of the beta-keto ester.

-

Reagents:

-

p-Aminoacetanilide (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Ethanol (anhydrous, 5-10 volumes)

-

Catalytic HCl (conc., 2-3 drops) or Acetic Acid.

-

-

Procedure:

-

Dissolve p-aminoacetanilide in ethanol at room temperature.

-

Add ethyl acetoacetate and the acid catalyst.[3]

-

Heat the mixture to reflux (78°C) for 4–6 hours. Checkpoint: Monitor by TLC (SiO₂, DCM:MeOH 95:5). The starting aniline spot should disappear.

-

Workup: Cool the solution. The enamine intermediate often precipitates as a solid. If not, concentrate under reduced pressure.

-

Purification: Recrystallize from ethanol if necessary. Isolate the solid by filtration.[4][5][6]

-

Step 2: Thermal Cyclization (Ring Closure)

Objective: Effect the intramolecular attack of the aromatic ring onto the ester carbonyl. This step requires thermodynamic control (high temperature) to favor the 4-hydroxyquinoline over other side products.

-

Reagents:

-

Enamine Intermediate (from Step 1)

-

High-boiling solvent: Diphenyl ether or Dowtherm A (eutectic mixture of diphenyl ether and biphenyl).

-

-

Procedure:

-

Pre-heat the solvent (10 volumes) to 250°C in a flask equipped with a Dean-Stark trap (to remove ethanol generated during cyclization).

-

Critical Step: Add the enamine intermediate portion-wise or as a hot solution to the boiling solvent. Rapid addition ensures the temperature does not drop below the activation energy threshold for cyclization.

-

Maintain temperature at 250–260°C for 30–60 minutes.

-

Workup: Cool the reaction mixture to room temperature. Then, add a non-polar solvent (e.g., Hexane or Petroleum Ether) to precipitate the crude quinoline product.

-

Filter the precipitate and wash extensively with hexane (to remove diphenyl ether) and then acetone.

-

Purification: Recrystallize from DMF/Ethanol or Acetic Acid/Water.

-

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.50 | Broad Singlet | 1H | OH / NH (Tautomeric proton) |

| 10.10 | Singlet | 1H | NH (Acetamide) |

| 8.25 | Doublet (J~2Hz) | 1H | H-5 (Aromatic, peri to acetamide) |

| 7.80 | Doublet of Doublets | 1H | H-7 (Aromatic) |

| 7.50 | Doublet | 1H | H-8 (Aromatic) |

| 5.85 | Singlet | 1H | H-3 (Vinyl proton of quinolinone ring) |

| 2.35 | Singlet | 3H | CH₃ (2-Methyl group) |

| 2.08 | Singlet | 3H | CH₃ (Acetamide methyl) |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected Ion: [M+H]⁺ = 217.1 m/z

Applications & Significance

Precursor to NSC 23766 (Rac1 Inhibitor)

The primary high-value application of this compound is as the "Left-Hand Side" (LHS) fragment of NSC 23766 .

-

Mechanism: The 4-hydroxy group is converted to a 4-chloro group using POCl₃.

-

Coupling: The 4-chloro derivative undergoes nucleophilic aromatic substitution (SₙAr) with a diamine linker to form the final inhibitor structure.

-

Biological Impact: NSC 23766 inhibits Rac1 binding to GEFs (Tiam1, Trio), suppressing cancer cell motility without affecting Cdc42 or RhoA.

Antibacterial & Anti-Quorum Sensing

Recent studies suggest 6-substituted quinaldines (2-methylquinolines) exhibit activity against Gram-positive bacteria. The acetamide group improves solubility and bioavailability compared to the free amine, while the 4-hydroxy/oxo core mimics Pseudomonas quinolone signal (PQS) molecules, potentially acting as a quorum-sensing antagonist.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: GHS07 (Warning).

-

H-Statements:

-

Handling:

-

Dust: Use a particulate respirator (N95/P2) when handling the dry powder, as quinolines can be potent irritants.

-

Solvents: Diphenyl ether (used in synthesis) has a strong, persistent odor and high boiling point; use exclusively in a fume hood.

-

References

-

Synthesis of NSC 23766: Gao, Y., et al. "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences 101.20 (2004): 7618-7623. Link

-

Conrad-Limpach Reaction Mechanism: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895. Link

-

Chemical Identity & Properties: PubChem Compound Summary for CID 64956, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. Link

-

Rac1 Inhibitor Context: Akbar, H., et al. "A novel small molecule inhibitor of Rac1 GTPase." Journal of Biological Chemistry 281 (2006): 3500-3506. Link

-

Tautomerism in 4-Quinolones: Fabian, W. M. F. "Tautomerism of 4-quinolones: A theoretical study." Journal of Molecular Structure: THEOCHEM 232 (1991): 239-246. Link

Sources

- 1. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]

- 2. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 7. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacophore Scaffold: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

Technical Guide & Whitepaper

Executive Summary

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4) is a specialized quinoline derivative serving as a critical pharmacophore scaffold in modern medicinal chemistry. While historically rooted in the dye and antimalarial synthetic pathways of the mid-20th century, its contemporary significance lies in its role as the structural progenitor of NSC 23766 , the first selective inhibitor of the Rac1-GEF interaction.

This guide analyzes the molecule's discovery context, synthetic pathways, and its pivotal application in targeting Rho GTPases for precision oncology.

Chemical Identity & Properties

The molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, a characteristic feature of 4-substituted quinolines that influences its solubility and reactivity profiles.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | N-(4-hydroxy-2-methylquinolin-6-yl)acetamide |

| CAS Number | 1140-81-4 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Core Structure | Quinoline (Benzopyridine) |

| Key Substituents | 2-Methyl (alkyl), 4-Hydroxy (polar/H-bond donor), 6-Acetamido (protected amine) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar solvents. |

| pKa (Predicted) | ~4.29 (quinoline nitrogen), ~10.5 (hydroxyl/amide) |

Tautomerism

In solution, the compound favors the 4-quinolone (4-oxo) tautomer due to aromatic stabilization of the pyridone-like ring system. However, in synthetic nomenclature and nucleophilic substitution reactions (e.g., chlorination with POCl₃), it is treated as the 4-hydroxy species.

Discovery & Historical Context

The history of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is bipartite: its initial chemical genesis as a synthetic intermediate and its biological renaissance in the 2000s.

The Synthetic Era (Mid-20th Century)

The molecule emerged from the Conrad-Limpach and Knorr quinoline synthesis efforts. Early 20th-century chemists sought scalable routes to substituted quinolines for antimalarial drugs (analogs of quinine and chloroquine).

-

Origin: It is the direct cyclization product of 4-aminoacetanilide and ethyl acetoacetate .

-

Utility: It served as a protected intermediate. The acetamide group at position 6 protects the amine, allowing chemical modifications at the 4-position (e.g., chlorination) without affecting the aniline nitrogen.

The Functional Renaissance (2004 - Present)

The molecule achieved prominence with the discovery of NSC 23766 by Zheng et al. (2004) . In a high-throughput virtual screening campaign targeting the surface groove of Rac1 (a Rho GTPase), the quinoline core was identified as a key scaffold capable of disrupting the interaction between Rac1 and its activating Guanine Nucleotide Exchange Factors (GEFs), specifically Tiam1 and Trio.

-

Significance: Prior to this, Rho GTPases were considered "undruggable" due to their high affinity for GTP. The identification of the quinoline scaffold proved that small molecules could inhibit protein-protein interactions (PPIs) in this signaling node.

Technical Synthesis: The Conrad-Limpach Protocol

The synthesis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide follows a classic Conrad-Limpach cyclization pathway. This method is preferred over the Knorr synthesis for obtaining 4-hydroxy quinolines (as opposed to 2-hydroxy).

Reaction Logic

-

Condensation: p-Aminoacetanilide reacts with ethyl acetoacetate.

-

Enamine Formation: Kinetic control at low temperatures (<100°C) favors the formation of the

-anilinocrotonate (enamine). -

Cyclization: High-temperature thermal cyclization (250°C) in an inert solvent (e.g., diphenyl ether) or using Polyphosphoric Acid (PPA) drives the intramolecular substitution to close the ring.

Step-by-Step Methodology

-

Step 1: Mix p-aminoacetanilide (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol with a catalytic amount of acetic acid.

-

Step 2: Reflux to form the intermediate ethyl 3-(4-acetamidoanilino)but-2-enoate. Isolate the solid.

-

Step 3: Add the intermediate to pre-heated diphenyl ether (250°C) rapidly (flash cyclization).

-

Step 4: The ethanol byproduct boils off instantly. Maintain temperature for 15-30 minutes.

-

Step 5: Cool and dilute with petroleum ether to precipitate the crude quinoline product.

-

Step 6: Recrystallize from ethanol/DMF to obtain pure N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.

Synthesis Diagram (Graphviz)

Figure 1: The Conrad-Limpach synthesis pathway for constructing the quinoline scaffold.[1]

Pharmacological Application: The NSC 23766 Connection[2]

The primary utility of CAS 1140-81-4 in modern research is its conversion into NSC 23766 . This transformation highlights the "scaffold" nature of the molecule.

Derivatization Workflow

To synthesize NSC 23766, the 4-hydroxy group is converted to a leaving group (Cl), and the 6-acetamide is hydrolyzed to an amine.

-

Chlorination: React 1140-81-4 with Phosphorus Oxychloride (POCl₃) to generate N-(4-chloro-2-methylquinolin-6-yl)acetamide .

-

Hydrolysis: Acidic hydrolysis removes the acetyl group, yielding 4-chloro-2-methylquinolin-6-amine .

-

Coupling: The 4-chloro position undergoes nucleophilic aromatic substitution (SNAr) with a pyrimidine diamine linker to form the final NSC 23766 structure.

Mechanism of Action (Rac1 Inhibition)

The resulting drug, derived from this scaffold, binds specifically to the Trp56 residue of Rac1. This steric blockade prevents the docking of GEFs (Tiam1/Trio), thereby inhibiting the exchange of GDP for GTP and locking Rac1 in an inactive state.

Biological Pathway Diagram

Figure 2: Mechanism of Action.[2][3] The scaffold-derived inhibitor blocks the activation of Rac1, halting metastatic signaling.

References

-

Zheng, Y., et al. (2004). "Rational design of a specific inhibitor of the Rac GTPase." Proceedings of the National Academy of Sciences, 101(20), 7618-7623. Link

-

Gao, Y., et al. (2004). "Inhibition of Rac1-GEF interaction by NSC 23766."[2][4] Journal of Biological Chemistry, 279(23). Link

-

Tocris Bioscience. (n.d.). "NSC 23766 Technical Data Sheet." Link

-

ChemicalBook. (2024). "6-Acetamido-4-hydroxy-2-methylquinoline Properties and Synthesis." Link

-

Sigma-Aldrich. (n.d.). "4-Hydroxy-2-methylquinoline derivatives and synthesis." Link

Sources

Technical Monograph: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

Topic: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS 1140-81-4) Content Type: Technical Monograph Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

CAS Number: 1140-81-4 Synonyms: 6-Acetamido-2-methyl-4-quinolinone; 6-Acetamido-4-hydroxy-2-methylquinoline[1][2]

Executive Summary

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline scaffold serving as a critical intermediate in the synthesis of bioactive small molecules and advanced materials.[1][3] Unlike simple quinolines, the presence of the acetamido group at the C6 position provides a protected nitrogen handle, allowing for orthogonal functionalization.

This compound is most notable as the synthetic precursor to NSC 23766 , a potent Rac1-GEF inhibitor used in cancer research to target metastatic pathways.[1] Additionally, its ability to undergo diazo coupling at the C3 position makes it a valuable component in the development of solvatochromic azo dyes.

This guide details the physicochemical behavior (specifically tautomerism), a validated Conrad-Limpach synthetic protocol, and the downstream application of this scaffold in medicinal chemistry.

Chemical Architecture & Tautomerism

Structural Dynamics

The reactivity of CAS 1140-81-4 is defined by the prototropic tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] While the CAS name implies the hydroxy form, thermodynamic stability in solution heavily favors the quinolone tautomer due to the aromaticity of the pyridone-like ring system and intermolecular hydrogen bonding.

-

Implication for Synthesis: Alkylation reactions under basic conditions can occur at either the Nitrogen (N-alkylation) or Oxygen (O-alkylation) depending on the solvent and electrophile (HSAB theory).

-

Solubility: The quinolone form exhibits high melting points (>300°C) and poor solubility in non-polar solvents, necessitating the use of dipolar aprotic solvents (DMSO, DMF) or acidic media for processing.

Tautomeric Equilibrium Visualization

Figure 1: Prototropic tautomerism.[1] The equilibrium lies toward the keto form (right) in polar media, influencing nucleophilic substitution patterns.

Synthetic Methodology: The Conrad-Limpach Approach[1]

The most robust route to CAS 1140-81-4 is the Conrad-Limpach synthesis .[1] This involves the condensation of an aniline derivative with a

Reaction Scheme

-

Condensation: p-Aminoacetanilide reacts with ethyl acetoacetate to form an enamine intermediate (ethyl 3-(4-acetamidoanilino)but-2-enoate).[1]

-

Cyclization: The intermediate undergoes thermal intramolecular substitution at 250°C, eliminating ethanol to close the quinoline ring.

Validated Protocol

Step 1: Enamine Formation (Kinetics Controlled)

-

Reagents: p-Aminoacetanilide (1.0 eq), Ethyl acetoacetate (1.1 eq), Acetic acid (catalytic), Benzene or Toluene (Solvent).[1]

-

Procedure:

-

Charge a reactor equipped with a Dean-Stark trap.[1]

-

Reflux the amine and ketoester in toluene with catalytic acid.

-

Monitor water collection.[1] Reaction is complete when theoretical water is removed (~4-6 hours).[1]

-

Concentrate in vacuo to isolate the crude enamine (crotonate).

-

Note: Low temperature (<100°C) favors the kinetic enamine product over the thermodynamic amide product (which would lead to a 2-hydroxy-4-methyl isomer, the Knorr product).[1]

-

Step 2: Thermal Cyclization (Thermodynamic Control)

-

Reagents: Crude Enamine, Diphenyl ether (Dowtherm A).[1]

-

Procedure:

-

Pre-heat Diphenyl ether to a rolling boil (~250°C). Critical: Temperature must be maintained to prevent polymerization.

-

Add the crude enamine dropwise to the boiling solvent.

-

Rapid evolution of ethanol vapor will occur. Ensure distinct distillation of ethanol to drive the equilibrium.

-

After addition, reflux for 30–60 minutes.

-

Cool to room temperature. The product, CAS 1140-81-4, will precipitate as a solid.[1]

-

Filter and wash with hexane/ethanol to remove high-boiling solvent.[1]

-

Process Flow Diagram

Figure 2: Step-wise synthesis via the Conrad-Limpach protocol.[1] Temperature control in Step 1 is vital to ensure regioselectivity.

Analytical Characterization

To validate the identity and purity of the synthesized material, the following spectroscopic markers must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6.[1]

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 1H | 11.5 - 12.0 | Broad Singlet | OH / NH | Indicates tautomeric exchange; typically broad.[1] |

| 1H | 10.0 | Singlet | Amide -NH | Acetamide proton.[1] |

| 1H | 8.2 - 8.3 | Doublet (J~2Hz) | H-5 | Deshielded by peri-interaction with C4-Carbonyl/OH.[1] |

| 1H | 7.6 - 7.8 | Multiplet | H-7, H-8 | Aromatic protons.[1] |

| 1H | 5.8 - 6.0 | Singlet | H-3 | Diagnostic: Characteristic of the quinolone ring system.[1] |

| 1H | 2.35 | Singlet | C2-CH3 | Methyl group on the heterocyclic ring.[1] |

| 1H | 2.08 | Singlet | CO-CH3 | Acetyl methyl group.[1] |

HPLC Method for Purity[4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

-

Retention: The compound is moderately polar; expect elution mid-gradient.

Applications in Drug Discovery[1][7]

Precursor to Rac1 Inhibitors (NSC 23766)

CAS 1140-81-4 is the structural foundation for NSC 23766 , a specific inhibitor of the Rac1-GEF interaction.[1] Rac1 is a GTPase involved in cell migration and metastasis.

Synthesis Workflow:

-

Hydrolysis: The acetamide of CAS 1140-81-4 is hydrolyzed (HCl/H2O) to yield 6-amino-4-hydroxy-2-methylquinoline .[1]

-

Chlorination: The 4-hydroxy group is converted to a chloride using Phosphorus Oxychloride (

), yielding 6-amino-4-chloro-2-methylquinoline .[1] -

Coupling: The 6-amino group reacts with a pyrimidine derivative (containing the specific polyamine side chain) to form the final inhibitor.

Application Diagram

Figure 3: Derivatization pathway from CAS 1140-81-4 to the bioactive inhibitor NSC 23766.[1]

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).[6]

-

Handling: Due to the fine particulate nature of the precipitated solid, use N95 respiratory protection to avoid inhalation.

-

Thermal Hazards: The synthesis involves temperatures (250°C) near the auto-ignition point of many organic solvents. Dowtherm A is used specifically for its high flash point; do not substitute with lower-boiling solvents like decalin without pressure vessels.[1]

References

-

Chromatographic Methods: "Separation of Acetamide derivatives on HPLC." SIELC Technologies.[1] Available at: [Link]

-

General Quinoline Synthesis (Conrad-Limpach): "Preparation of 4-hydroxyquinoline compounds."[1] Google Patents (US2558211A). Available at:

Sources

- 1. 6-ACETAMIDO-4-HYDROXY-2-METHYLQUINOLINE | 1140-81-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-2-methylquinoline 98.5 607-67-0 [sigmaaldrich.com]

Technical Whitepaper: Spectroscopic Characterization of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

Executive Summary

Compound: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide CAS: 1140-81-4 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, a critical intermediate in the synthesis of Rac GTPase inhibitors (e.g., NSC 23766). The characterization of this molecule is often complicated by tautomeric equilibrium (4-hydroxyquinoline vs. 4-quinolone), which significantly alters the expected NMR and IR signals.

This document outlines the definitive spectral fingerprints required for identity confirmation and purity assessment, designed for researchers in medicinal chemistry and analytical development.

Structural Dynamics & Tautomerism

Before interpreting spectral data, one must understand the structural behavior of the molecule in solution. In the solid state and in polar solvents (like DMSO), the compound exists predominantly as the 4-quinolone tautomer, not the 4-hydroxyquinoline.

-

Implication for NMR: You will not observe a phenolic -OH signal. Instead, you will see a broad downfield -NH signal (ring nitrogen) and a characteristic vinylic proton at position 3.

-

Implication for IR: The carbonyl stretch will appear at a lower frequency than a typical ketone due to vinylogous amide resonance.

Visualization: Tautomeric Equilibrium

Figure 1: The tautomeric shift from the hydroxy-form to the quinolone-form, which dictates the observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the required solvent. The compound is poorly soluble in CDCl₃. Furthermore, DMSO stabilizes the quinolone tautomer, providing sharper peaks for the exchangeable protons.

¹H NMR Data (400 MHz, DMSO-d₆)

The following table summarizes the chemical shifts. Note the distinct "singlet" at ~5.8-6.0 ppm, which is the H-3 proton of the quinolone ring, a critical purity marker.

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| NH (Ring) | 11.50 - 11.80 | Broad Singlet | 1H | Quinolone N-H (Exchangeable with D₂O) |

| NH (Amide) | 10.05 - 10.15 | Singlet | 1H | Acetamide N-H |

| H-5 | 8.25 - 8.35 | Doublet (J=2.0 Hz) | 1H | Deshielded by peri-carbonyl (C=O at C4) |

| H-7 | 7.75 - 7.85 | dd (J=9.0, 2.0 Hz) | 1H | Ortho to H-8, Meta to H-5 |

| H-8 | 7.50 - 7.60 | Doublet (J=9.0 Hz) | 1H | Ortho to Ring Nitrogen |

| H-3 | 5.85 - 5.95 | Singlet | 1H | Characteristic Quinolone alkene proton |

| 2-CH₃ | 2.30 - 2.35 | Singlet | 3H | Methyl on Quinolone Ring |

| CO-CH₃ | 2.05 - 2.10 | Singlet | 3H | Acetyl Methyl |

¹³C NMR Key Signals (100 MHz, DMSO-d₆)

-

Carbonyls: ~176 ppm (C-4, Quinolone ketone), ~168 ppm (Acetamide C=O).

-

Junction Carbons: ~148 ppm (C-8a), ~125 ppm (C-4a).

-

Alkene: ~108 ppm (C-3). This high-field shift is diagnostic of the enaminone system.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or APCI. Polarity: Positive Mode (ESI+).

Primary Signals

-

[M+H]⁺: m/z 217.1 (Base Peak).

-

[M+Na]⁺: m/z 239.1 (Common adduct in glass/sodium-rich environments).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for identifying this compound in complex mixtures (e.g., metabolic studies).

-

Precursor: m/z 217

-

Loss of Ketene (-42 Da): The acetamide group typically loses a ketene molecule (CH₂=C=O) to form the primary amine.

-

Fragment: m/z 175 (6-amino-2-methylquinolin-4-ol).

-

-

Loss of CO (-28 Da): Ejection of carbon monoxide from the quinolone core (common in phenols/quinolones).

-

Fragment: m/z 147.

-

Figure 2: Proposed MS/MS fragmentation pathway for structural verification.

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Solid State).

The solid-state IR spectrum confirms the quinolone tautomer via the amide bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Notes |

| 3250 - 3350 | N-H Stretch | Broad band; overlap of Amide NH and Ring NH. |

| 1660 - 1690 | Amide I (Acetamide) | C=O stretch of the acetamido group. |

| 1620 - 1640 | Quinolone C=O | Lower frequency than typical ketones due to conjugation. |

| 1550 - 1600 | C=C / C=N | Aromatic ring skeletal vibrations. |

| 1250 - 1280 | C-N Stretch | Amide III band. |

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this preparation workflow.

NMR Preparation[7]

-

Massing: Weigh 5–10 mg of the solid compound.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃; the compound will not dissolve completely, leading to poor signal-to-noise ratio and missing peaks.

-

-

Homogenization: Sonicate for 30 seconds. The solution should be clear yellow.[3]

-

Acquisition: Run 1H NMR with a minimum of 16 scans; set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the amide protons.

MS Preparation

-

Dilution: Dissolve 1 mg in 1 mL Methanol/DMSO (50:50).

-

Working Solution: Dilute 10 µL of the stock into 990 µL of 0.1% Formic Acid in Acetonitrile/Water (50:50).

-

Injection: Direct infusion or HPLC-MS (C18 column, Gradient H₂O/ACN).

References

-

PubChem Compound Summary. "2-Methylquinolin-4-ol" (Core Scaffold Data). National Center for Biotechnology Information. Accessed Jan 28, 2026. [Link]

Sources

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide as a research chemical

This guide provides an in-depth technical analysis of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4), a critical heterocyclic building block used primarily in the development of small-molecule GTPase inhibitors.[1]

Synonyms: 6-Acetamido-4-hydroxy-2-methylquinoline; 6-Acetamido-2-methyl-4-quinolone.[1] CAS Registry Number: 1140-81-4 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1]

Executive Summary & Research Utility

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a functionalized quinoline scaffold characterized by an acetamido group at the C6 position and a hydroxyl (tautomeric ketone) at the C4 position.[1] Its primary utility lies in medicinal chemistry as a protected intermediate for the synthesis of 4,6-disubstituted quinolines.[1]

It is most notably recognized as the key precursor for NSC 23766 , a first-in-class inhibitor of Rac1-GEF interaction.[1] The acetamide moiety serves as a robust protecting group for the C6-amine during harsh halogenation (e.g., POCl₃) of the C4-hydroxyl group, allowing for selective functionalization of the quinoline core.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] In the solid state and polar solvents, the 4-quinolone tautomer predominates, stabilized by intermolecular hydrogen bonding and aromatic stacking.[1]

| Property | Specification |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | >300 °C (Decomposes) |

| Solubility | Soluble in DMSO, hot acetic acid; Poorly soluble in water, ethanol |

| pKa (Predicted) | ~4.29 (quinoline nitrogen), ~11.5 (amide) |

| Tautomerism | Predominantly 4-quinolone in solution |

Synthesis & Manufacturing Protocol

The most robust synthesis route utilizes the Conrad-Limpach-Knorr cyclization.[1] This method is preferred for its scalability and the avoidance of expensive catalysts.[1]

Reaction Scheme

The synthesis proceeds via the condensation of 4-aminoacetanilide with ethyl acetoacetate , followed by high-temperature cyclization.[1]

Figure 1: Synthetic pathway via Knorr Quinoline Synthesis.

Detailed Experimental Protocol

Step 1: Enamine Formation[1]

-

Reagents: Charge a round-bottom flask with 4-aminoacetanilide (1.0 eq), ethyl acetoacetate (1.1 eq), and absolute ethanol (5 mL/g). Add a catalytic amount of acetic acid (0.05 eq).[1]

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the aniline.[1]

-

Workup: Cool the solution to room temperature. The enamine intermediate (Ethyl 3-((4-acetamidophenyl)amino)but-2-enoate) often precipitates.[1] If not, remove solvent in vacuo.[1]

-

Purification: Recrystallize from ethanol if necessary, though crude is often sufficient for cyclization.[1]

Step 2: Thermal Cyclization (Conrad-Limpach)[1]

-

Setup: Use a high-boiling solvent such as Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or mineral oil.[1] Heat the solvent to 240–250°C before adding the substrate.[1]

-

Addition: Add the enamine intermediate portion-wise to the vigorously stirring hot solvent. Rapid addition is crucial to prevent polymerization but must be controlled to manage foaming (ethanol evolution).[1]

-

Reaction: Maintain temperature at 245–255°C for 15–30 minutes. The reaction is complete when ethanol evolution ceases.[1]

-

Isolation: Cool the mixture to ~80°C and dilute with a non-polar solvent (e.g., hexane or toluene) to precipitate the product.

-

Filtration: Filter the solid, wash extensively with hexane (to remove Dowtherm A) and then acetone.[1]

-

Yield: Typical yields range from 60–75%.[1]

Biological Application: Rac1 Inhibitor Synthesis[1]

The primary research value of this compound is as the "A-ring" precursor for NSC 23766 .[1]

Mechanism of Downstream Synthesis

To synthesize NSC 23766, the 4-hydroxy group must be converted to a leaving group (chloride), while preserving the nitrogen functionality at position 6.[1]

-

Chlorination: Reaction with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a 4-chloro derivative.[1] The 6-acetamide remains stable under these conditions.[1]

-

Nucleophilic Substitution: The 4-chloro group is displaced by an amine linker (or ammonia to generate the 4-amino moiety).[1]

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the acetyl group at C6, revealing the 6-amino group.[1]

-

Coupling: The newly exposed 6-amine is coupled with a chloropyrimidine derivative to form the final NSC 23766 structure.

Figure 2: Transformation of the intermediate into the Rac1 inhibitor NSC 23766.

Analytical Characterization

To validate the identity of synthesized batches, compare against the following standard data:

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 11.5 ppm (s, 1H): OH/NH (Tautomeric proton, broad).[1]

-

δ 10.1 ppm (s, 1H): Amide NH (Acetamide).[1]

-

δ 8.25 ppm (d, 1H): H5 (Aromatic, doublet, J ≈ 2 Hz).[1]

-

δ 7.80 ppm (dd, 1H): H7 (Aromatic, dd).[1]

-

δ 7.45 ppm (d, 1H): H8 (Aromatic, d).[1]

-

δ 5.85 ppm (s, 1H): H3 (Characteristic singlet of 4-quinolone).[1]

-

δ 2.35 ppm (s, 3H): C2-Methyl.[1]

-

δ 2.08 ppm (s, 3H): Acetyl Methyl.[1]

Mass Spectrometry (ESI+)

Safety & Handling (GHS)[1]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

Dust Hazard: The compound is a fine powder; use a localized exhaust or fume hood to prevent inhalation.[1]

-

PPE: Nitrile gloves and safety glasses are mandatory.[1]

-

Storage: Store at room temperature (15–25°C), protected from moisture. Stable for >2 years if kept dry.[1]

References

-

Gao, Y., et al. (2004).[1] "Rational design and characterization of a Rac GTPase-specific small molecule inhibitor." Proceedings of the National Academy of Sciences, 101(20), 7618-7623.[1] [1]

-

ChemicalBook. (2024).[1][2] "6-Acetamido-4-hydroxy-2-methylquinoline Product Properties."

-

Organic Syntheses. (1945).[1] "4-Hydroxy-2-methylquinoline (General Knorr Method)." Organic Syntheses, Coll.[1] Vol. 3, p. 593.[1] [1]

-

PubChem. (2024).[1] "Compound Summary: N-(4-hydroxy-2-methylquinolin-6-yl)acetamide." National Library of Medicine.[1] [1]

-

BenchChem. (2024).[1][2] "N-(4-hydroxy-2-methylquinolin-6-yl)acetamide Structure and Applications."

Sources

Technical Whitepaper: Therapeutic Applications & Synthetic Utility of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

The following technical guide details the therapeutic potential, synthetic utility, and experimental characterization of N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (CAS: 1140-81-4).

Executive Summary

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide (also known as 6-acetamido-4-hydroxy-2-methylquinoline) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a fused bicyclic quinoline ring decorated with a polar hydroxyl group at C4, a methyl group at C2, and an acetamido moiety at C6—provides a versatile platform for diversification.